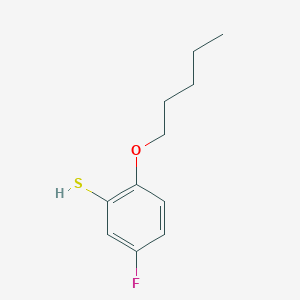

5-Fluoro-2-(pentyloxy)benzenethiol

Description

5-Fluoro-2-(pentyloxy)benzenethiol is a benzenethiol derivative featuring a fluorine atom at the C5 position, a pentyloxy group at the C2 position, and a thiol (-SH) functional group. This compound’s structure combines steric bulk (from the pentyloxy chain) with electronic modulation (via fluorine’s electronegativity), making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-fluoro-2-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-2-3-4-7-13-10-6-5-9(12)8-11(10)14/h5-6,8,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDURXKHSIUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production methods for 5-Fluoro-2-(pentyloxy)benzenethiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(pentyloxy)benzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The fluorine atom and the thiol group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-Fluoro-2-(pentyloxy)benzenethiol as a candidate for anticancer therapies. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The presence of the fluorine atom and the pentyloxy group enhances the lipophilicity and bioavailability of the compound, making it a suitable candidate for drug development targeting cancer cells.

Ion Channel Modulation

The compound has been investigated for its ability to modulate ion channels, particularly the TRPC5 (Transient Receptor Potential Cation Channel Subfamily C Member 5). Ion channels are critical in regulating cellular functions, and compounds that can inhibit or activate these channels are valuable in treating conditions such as neurodegenerative disorders and neuropathic pain. Preliminary findings suggest that derivatives of 5-Fluoro-2-(pentyloxy)benzenethiol may act as TRPC5 antagonists, potentially leading to therapeutic applications in related disorders .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 5-Fluoro-2-(pentyloxy)benzenethiol serves as a versatile building block for constructing more complex organic molecules. Its thiol group allows for various reactions, including nucleophilic substitutions and coupling reactions, which can be utilized to synthesize other functionalized compounds. This property is particularly beneficial in synthesizing novel pharmaceuticals and agrochemicals .

Synthesis of Functionalized Materials

The compound's unique structure allows it to be used in the development of functionalized materials, such as polymers and coatings. The incorporation of fluorinated groups can impart desirable properties like increased thermal stability and chemical resistance, making these materials suitable for high-performance applications in electronics and coatings .

Materials Science

Fluorinated Polymers

The incorporation of 5-Fluoro-2-(pentyloxy)benzenethiol into polymer matrices has been explored to enhance material properties. Fluorinated polymers are known for their low surface energy, making them hydrophobic and oleophobic. This characteristic is advantageous in applications such as non-stick coatings and protective films .

Nanomaterials Development

Research is ongoing into using this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis could lead to advancements in nanotechnology applications, including drug delivery systems where controlled release is crucial.

Case Study 1: Anticancer Properties

A study conducted on a series of fluorinated benzenethiols, including 5-Fluoro-2-(pentyloxy)benzenethiol, demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells. The results indicated that modifications to the aromatic system could enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells.

Case Study 2: TRPC5 Inhibition

In a preclinical trial involving animal models, compounds derived from 5-Fluoro-2-(pentyloxy)benzenethiol were shown to effectively inhibit TRPC5-mediated currents. This inhibition correlated with reduced symptoms in models of neuropathic pain, suggesting potential therapeutic avenues for pain management through ion channel modulation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pentyloxy)benzenethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer alkoxy chains (e.g., pentyloxy) increase lipophilicity but may reduce antiproliferative efficacy compared to shorter halogenated chains (e.g., 3-chloropropoxy) .

- Substituent Position : Methoxy groups at C6 improve activity, while substitutions at C7 (e.g., 3-chloropropoxy) further enhance potency .

Findings :

- Pentyloxy-substituted analogs (e.g., 8e-g) exhibit moderate activity (~1.5x improvement over unsubstituted 8a), likely due to balanced lipophilicity.

- 3-Chloropropoxy analogs (8h-r) show superior potency, attributed to chlorine’s electron-withdrawing effects and optimal chain length for target binding .

Self-Assembled Monolayer (SAM) Formation and Molecular Order

Recent DFT studies (2024) reveal that benzenethiols with extended substituents form more ordered SAMs on Au(111) surfaces :

| Compound | Substituent Chain Length | SAM Order | Surface Periodicity |

|---|---|---|---|

| Unsubstituted benzenethiol | Short (no alkoxy) | Disordered | N/A |

| Phenylethynyl benzenethiols | Long (3 benzene rings) | Highly ordered | (2√3 × 3) herringbone |

| 5-Fluoro-2-(pentyloxy)benzenethiol | Moderate (pentyloxy) | Partially ordered (predicted) | (√3 × √3) (hypothesized) |

Key Insights :

- Chain Length vs. Order : Longer chains (e.g., phenylethynyl) promote herringbone SAM structures due to van der Waals interactions, while pentyloxy’s moderate length may support intermediate order .

Biological Activity

5-Fluoro-2-(pentyloxy)benzenethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-2-(pentyloxy)benzenethiol features a fluorine atom, a pentyloxy group, and a thiol (-SH) functional group attached to a benzene ring. The molecular formula is C12H17FOS, with a molecular weight of approximately 232.33 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H17FOS |

| Molecular Weight | 232.33 g/mol |

| Functional Groups | Fluorine, Pentyloxy, Thiol |

The biological activity of 5-Fluoro-2-(pentyloxy)benzenethiol is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiol group can participate in redox reactions and may inhibit enzymes that rely on thiol groups for their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-2-(pentyloxy)benzenethiol exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzenethiols can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Case Study : A study investigating the cytotoxic effects of various thiol compounds on squamous cell carcinoma (SCC) found that derivatives similar to 5-Fluoro-2-(pentyloxy)benzenethiol demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial in developing effective anticancer therapies.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiols are known to exhibit antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes. Research indicates that modifications of benzenethiols can enhance their antimicrobial efficacy against various bacterial strains .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 5-Fluoro-2-(pentyloxy)benzenethiol:

- Cytotoxicity : Studies demonstrate that similar compounds exhibit IC50 values in the micromolar range against cancer cell lines, indicating potent cytotoxic effects .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of IC50 values against normal versus cancer cells, suggests that modifications can lead to compounds with favorable therapeutic indices .

- Mechanistic Insights : Investigations into the mechanism reveal that these compounds may trigger oxidative stress within cancer cells, leading to apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.